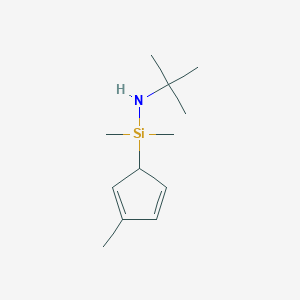
1-(2-甲氧基乙基)-3-甲基咪唑鎓双(三氟甲磺酰)酰亚胺; 98%
描述
1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid used in synthesis . It has a molar mass of 424.38 g/mol and a Hill Formula of C₁₀H₁₈F₆N₂O₅S₂ .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C₁₀H₁₈F₆N₂O₅S₂ . Unfortunately, the specific structural details are not provided in the available resources.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it is noted that it is relatively unreactive .
Physical and Chemical Properties Analysis
This compound has a pH of 5 in water . It has a molar mass of 424.38 g/mol . Unfortunately, other specific physical and chemical properties are not detailed in the available resources.
科学研究应用
储能系统中的电解质
1-(2-甲氧基乙基)-3-甲基咪唑鎓双(三氟甲磺酰)酰亚胺及其相关的离子液体因其在储能系统中的潜力而被广泛研究。例如,一种变体1-乙基-3-甲基咪唑鎓双(三氟甲磺酰)酰亚胺(EMI-TFSI),因其扩散系数大、工作温度范围宽,而被用作锂离子电池中的电解质。这些性质极大地提高了电池的性能和安全性(Sundari 等,2022)。
材料科学和液晶相
该化合物及其变体已在材料科学中得到探索,特别是在液晶相的研究中。例如,一系列1-烷基-3-甲基咪唑鎓盐表现出独特的热致相行为,在结晶相中形成层状的片状阵列,在较高温度下形成对映异构的液晶相(Bradley 等,2002)。
环境和分析化学
该离子液体,特别是变体1-十六烷基-3-甲基咪唑鎓双(三氟甲磺酰)酰亚胺,在室温下被认为是一种“冻结”的离子液体。由于其固态和超疏水性,它已被用于环境和分析化学中,从水样中微萃取二氯二苯三氯乙烷及其主要代谢物(Pang 等,2017)。
化学过程中的溶剂
该化合物的变体已被研究作为共沸混合物的分离溶剂,这对于工业化学过程至关重要。例如,1-乙基-3-甲基咪唑鎓双(三氟甲磺酰)酰亚胺等离子液体已被用于研究(液+液)平衡数据,显示了它们在溶剂萃取过程中的潜力(Seoane 等,2012)。
绿色化学应用
该离子液体已参与促进绿色化学中的无金属催化体系。例如,1-苄基-3-甲基咪唑鎓双(三氟甲磺酰)酰亚胺([BnMIm][NTf2])可以促进自由基的生成,有效地将木质素模型化合物转化为有价值的产品,有助于生物质增值和废物减少(Yang 等,2015)。
安全和危害
未来方向
Ionic liquids, such as this compound, have been studied for their potential applications in various fields. For instance, they have been used in the preparation of concentrated polymer brushes , and in high-performance lithium-sulfur batteries . These studies suggest promising future directions for the use of ionic liquids in these and potentially other applications.
作用机制
Mode of Action
NSC-747123 interacts with Top1-DNA cleavage complexes . It selectively traps these complexes, leading to changes in the genomic locations of the Top1 cleavage sites . This implies a differential targeting of cancer cell genomes . The Top1 cleavage complexes trapped by NSC-747123 are more stable, indicative of prolonged drug action .
Biochemical Pathways
The trapping of Top1 cleavage complexes by NSC-747123 in cells results in the rapid and sustained phosphorylation of histone H2AX (γ-H2AX) . This process is part of the DNA damage response pathway, which is activated when DNA double-strand breaks occur.
Pharmacokinetics
The pharmacokinetics of NSC-747123 have been studied in rats and dogs . The compound was administered intravenously at various doses. NSC-747123 was eliminated from both species with an estimated half-life of 2–5 hours in rats and 6–14 hours in dogs . The area under the plasma concentration-versus-time curve (AUC) was comparable in both species . .
Result of Action
The result of NSC-747123’s action is the inhibition of Top1, leading to DNA damage and cell death . This makes NSC-747123 a potential anticancer agent. Its unique mode of action and stability make it a promising candidate for clinical development .
Action Environment
The action of NSC-747123 can be influenced by various environmental factors. For instance, the stability of the Top1 cleavage complexes trapped by NSC-747123 suggests that the compound may have prolonged action in the cellular environment . .
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-(2-methoxyethyl)-3-methylimidazol-3-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2O.C2F6NO4S2/c1-8-3-4-9(7-8)5-6-10-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,7H,5-6H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWXKUATXFJTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476363 | |
| Record name | NSC-747123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178631-01-1 | |
| Record name | NSC-747123 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC-747123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide](/img/structure/B6314161.png)
![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)











